2-bromobenzoic acid;N-cyclohexylcyclohexanamine

Catalog No.
S13001116
CAS No.
817177-06-3
M.F
C19H28BrNO2
M. Wt
382.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromobenzoic acid;N-cyclohexylcyclohexanamine

CAS Number

817177-06-3

Product Name

2-bromobenzoic acid;N-cyclohexylcyclohexanamine

IUPAC Name

2-bromobenzoic acid;N-cyclohexylcyclohexanamine

Molecular Formula

C19H28BrNO2

Molecular Weight

382.3 g/mol

InChI

InChI=1S/C12H23N.C7H5BrO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10)

InChI Key

IBXPIWMRNUKBQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)C(=O)O)Br

2-Bromobenzoic acid is an aromatic compound characterized by a bromine atom substituted at the second position of the benzoic acid structure. Its molecular formula is C7H5BrO2C_7H_5BrO_2, and it has a molar mass of approximately 201.02 g/mol. The compound appears as a white to light yellow powder and has a melting point ranging from 147 to 150 °C. It is slightly soluble in water but soluble in organic solvents like ethanol and acetone . This compound serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and agrochemicals.

N-cyclohexylcyclohexanamine, on the other hand, is an amine derivative with cyclohexyl groups that enhances its lipophilicity and potential biological activity. The combination of these two compounds results in a unique structure that may exhibit interesting chemical and biological properties.

, including:

  • Amination: Utilizing copper-catalyzed cross-coupling methods, 2-bromobenzoic acid can react with amines to form N-aryl anthranilic acids. This reaction showcases regioselectivity, where only the bromide adjacent to the carboxylic acid is replaced .
  • Substitution Reactions: The bromine atom can be substituted by nucleophiles through nucleophilic substitution mechanisms, often yielding different derivatives of benzoic acid .
  • Reduction: Under reducing conditions, 2-bromobenzoic acid can be transformed into various alcohols or amines, depending on the reagents used.

The synthesis of 2-bromobenzoic acid can be achieved through several methods:

  • Direct Bromination: Benzoic acid can be brominated using bromine in the presence of a catalyst or under UV light to yield 2-bromobenzoic acid.
  • Boronate Method: A one-step reaction involving 2-bromophenylboronic acid or 2-bromotoluene can also produce this compound efficiently .
  • Copper-Catalyzed Amination: As mentioned earlier, this method allows for selective amination of 2-bromobenzoic acid to form more complex structures .

2-Bromobenzoic acid is utilized in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  • Dyes and Agrochemicals: It acts as an intermediate in producing dyes and pesticides .

Research indicates that 2-bromobenzoic acid and its derivatives interact with various biomolecules. For instance, studies have shown that certain derivatives can form complexes with metal ions, which may be useful for sensing applications in environmental monitoring or clinical diagnostics . The unique properties imparted by N-cyclohexylcyclohexanamine may further enhance these interactions.

Several compounds share structural similarities with 2-bromobenzoic acid. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Bromobenzoic AcidBromine at the para positionDifferent reactivity patterns due to substitution position
3-Bromobenzoic AcidBromine at the meta positionPotentially different biological activities
Benzoic AcidNo bromine substitutionServes as a baseline for comparison
N-Cyclohexyl-4-fluoroanilineFluorine substitution instead of bromineDifferent electronic properties affecting reactivity

The uniqueness of 2-bromobenzoic acid lies in its specific bromination pattern and functional groups that influence its reactivity and potential applications in synthesis and biological contexts. The combination with N-cyclohexylcyclohexanamine introduces additional sterics and electronic effects that may not be present in other similar compounds.

2-Bromobenzoic acid (CAS 88-65-3) is a halogenated aromatic carboxylic acid with the molecular formula $$ \text{C}7\text{H}5\text{BrO}_2 $$. Its structure features a benzene ring substituted with a bromine atom at the ortho position relative to the carboxylic acid group. The IUPAC name, 2-bromobenzoic acid, reflects this substitution pattern. Key identifiers include:

Property2-Bromobenzoic AcidN-Cyclohexylcyclohexanamine
CAS Number88-65-31821-36-9
Molecular Formula$$ \text{C}7\text{H}5\text{BrO}_2 $$$$ \text{C}{12}\text{H}{17}\text{N} $$
SMILESOC(=O)C1=C(Br)C=CC=C1C1CCC(CC1)NC2CCCCC2
Molecular Weight201.019 g/mol175.270 g/mol

N-Cyclohexylcyclohexanamine (CAS 1821-36-9) is a secondary amine comprising two cyclohexyl groups bonded to a nitrogen atom. Its IUPAC name, N-cyclohexylcyclohexanamine, emphasizes the substitution pattern on the amine center. The compound exhibits a density of $$ 1.0 \pm 0.1 \, \text{g/cm}^3 $$ and a boiling point of $$ 292.9 \pm 9.0^\circ \text{C} $$.

Historical Context in Organic Synthesis

The synthesis of 2-bromobenzoic acid dates to the early 20th century, when halogenated benzoic acids gained prominence as intermediates for dyestuffs and pharmaceuticals. Early methods involved direct bromination of benzoic acid using bromine in the presence of Lewis acids like iron(III) bromide. By the mid-20th century, optimized catalytic routes emerged, enabling large-scale production for industrial applications such as polymer synthesis.

N-Cyclohexylcyclohexanamine first appeared in chemical literature during the 1950s as part of efforts to develop thermally stable amines for lubricant additives. Its synthesis typically involves reductive amination of cyclohexanone with cyclohexylamine under hydrogenation conditions. The compound’s stability under high-temperature conditions made it valuable for early aerospace materials research.

Significance in Modern Chemical Research

Pharmaceutical Intermediates

2-Bromobenzoic acid serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its carboxyl group facilitates coupling reactions with aryl amines to produce analogs of diclofenac. Recent studies have also explored its use in synthesizing benzophenanthrolinone derivatives, which exhibit cytotoxic activity against cancer cell lines.

Materials Science

In polymer chemistry, 2-bromobenzoic acid acts as a monomer for constructing brominated polyesters, which enhance flame retardancy in textiles. Meanwhile, N-cyclohexylcyclohexanamine’s rigid cyclohexyl groups contribute to the thermal stability of epoxy resins, making it a critical additive in high-performance composites.

Catalysis and Organic Transformations

N-Cyclohexylcyclohexanamine has been employed as a ligand in asymmetric catalysis. Its steric bulk enables enantioselective hydrogenation of α,β-unsaturated ketones, a reaction pivotal to producing chiral pharmaceuticals. Additionally, 2-bromobenzoic acid participates in Ullmann-type coupling reactions, facilitating the synthesis of biaryl compounds used in organic light-emitting diodes (OLEDs).

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

381.13034 g/mol

Monoisotopic Mass

381.13034 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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